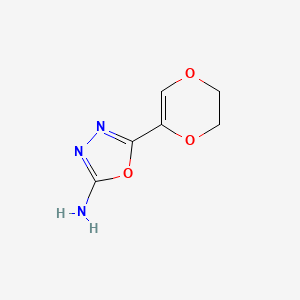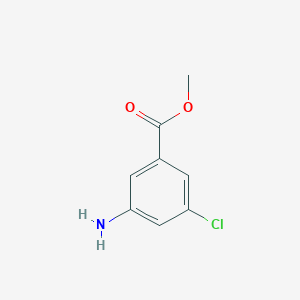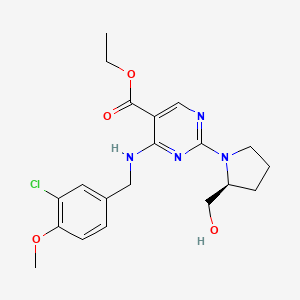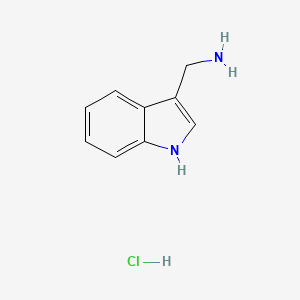
N,N-Diisopropyl-4-methoxypicolinamide
Übersicht
Beschreibung
“N,N-Diisopropyl-4-methoxypicolinamide” is a chemical compound with the empirical formula C13H20N2O2 . It is a solid substance and its molecular weight is 236.31 .
Molecular Structure Analysis
The SMILES string of “N,N-Diisopropyl-4-methoxypicolinamide” is COc1ccnc(c1)C(=O)N(C©C)C©C . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
“N,N-Diisopropyl-4-methoxypicolinamide” is a solid substance . Its empirical formula is C13H20N2O2, and it has a molecular weight of 236.31 .Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetic Studies
N,N-Diisopropyl-4-methoxypicolinamide appears to contribute to the study of pharmacokinetics, particularly in relation to drug absorption. For instance, studies have highlighted its role in promoting the absorption of various drugs such as salicylate, paracetamol, tetracycline, pivampicillin, ethanol, and levodopa. The absorption of digoxin from slow-release tablets was influenced by multiple doses of N,N-Diisopropyl-4-methoxypicolinamide, indicating its impact on drug pharmacokinetics (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
2. Anti-Inflammatory Activity
There is a significant body of research indicating the potential anti-inflammatory properties of derivatives similar to N,N-Diisopropyl-4-methoxypicolinamide. For instance, luteolin, a flavonoid, has demonstrated strong anti-inflammatory activity both in vitro and in vivo, suggesting that similar compounds could have comparable effects (Aziz, Kim, & Cho, 2018).
3. Antimicrobial and Antitumor Activities
Research into isoquinoline alkaloids, which share a chemical structure similar to N,N-Diisopropyl-4-methoxypicolinamide, has revealed significant antimicrobial and antitumor activities. These compounds have been identified as potential sources of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
4. Antioxidant Analysis
The role of N,N-Diisopropyl-4-methoxypicolinamide in antioxidant analysis has been explored, with a focus on determining the antioxidant capacity of complex samples. This is crucial in fields ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)15(10(3)4)13(16)12-8-11(17-5)6-7-14-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXZFQIMLQYBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-4-methoxypicolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)

![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)
![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)

![{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393273.png)




![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
